

Application of Azelnidipine-d7 in the Bioanalysis of Azelnidipine using LC-MS/MS

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Compound of Interest

Compound Name: Azelnidipine D7

Cat. No.: B1159926

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Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of azelnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (IS), such as Azelnidipine-d7, is paramount for achieving accurate and precise results by compensating for matrix effects and variations in sample processing and instrument response.[3] This document provides a detailed application note and protocol for the bioanalysis of azelnidipine in human plasma using Azelnidipine-d7 as the internal standard.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of an LC-MS/MS method for the analysis of azelnidipine using a deuterated internal standard. The data is compiled from various validated methods and represents expected performance characteristics.

Table 1: Linearity and Sensitivity

Parameter	Typical Value
Linearity Range	0.100 – 40.070 ng/mL[3]
Lower Limit of Quantification (LLOQ)	0.05 - 0.20 ng/mL[4][5]
Correlation Coefficient (r ²)	> 0.99

Table 2: Precision and Accuracy

Quality Control Sample	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC (LQC)	< 10	< 10	90 - 110
Medium QC (MQC)	< 10	< 10	90 - 110
High QC (HQC)	< 10	< 10	90 - 110

Table 3: Recovery

Analyte	Extraction Method	Mean Recovery (%)
Azelnidipine	Solid-Phase Extraction (SPE) [3]	> 85
Azelnidipine	Liquid-Liquid Extraction (LLE) [4][5]	> 80
Azelnidipine	Protein Precipitation (PPT)[6]	> 90

Experimental Protocols

A detailed methodology for the quantification of azelnidipine in human plasma using Azelnidipine-d7 is provided below.

Materials and Reagents

- Azelnidipine reference standard

- Azelnidipine-d7 internal standard[3]
- HPLC-grade methanol, acetonitrile, and water
- Formic acid and ammonium formate
- Human plasma (with anticoagulant)
- Solid-phase extraction (SPE) cartridges, liquid-liquid extraction solvents, or protein precipitation reagents

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of azelnidipine and Azelnidipine-d7 by dissolving the accurately weighed compounds in methanol.[3]
- Working Standard Solutions: Prepare serial dilutions of the azelnidipine stock solution with a methanol/water (50/50, v/v) mixture to create working standard solutions for calibration curve and quality control samples.[3]
- Internal Standard Working Solution: Dilute the Azelnidipine-d7 stock solution with the same diluent to a final concentration of 20 ng/mL.[3]

Sample Preparation (Solid-Phase Extraction)

- Pipette 200 μ L of human plasma into a clean tube.
- Add a specified volume of the Azelnidipine-d7 working solution (e.g., 20 μ L of 20 ng/mL).
- Vortex mix the samples.
- Condition an SPE cartridge with methanol followed by water.

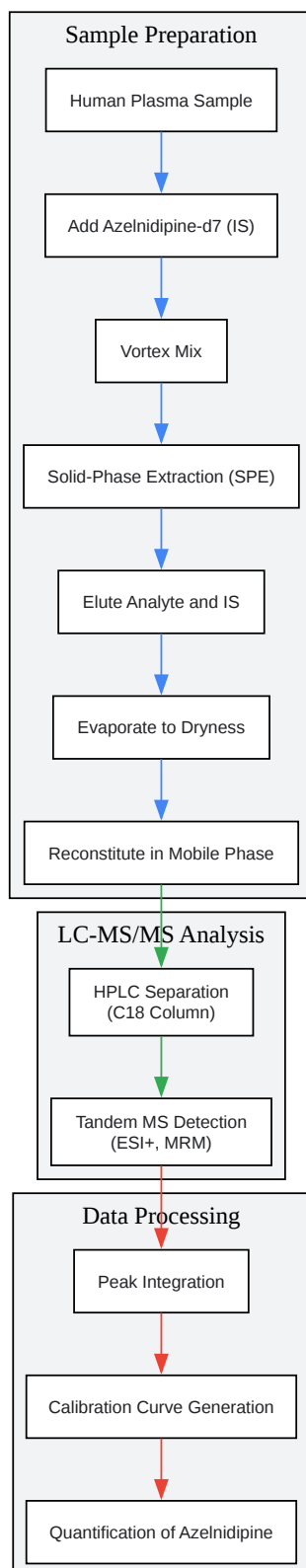
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with a low-organic solvent mixture to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Chromatographic and Mass Spectrometric Parameters

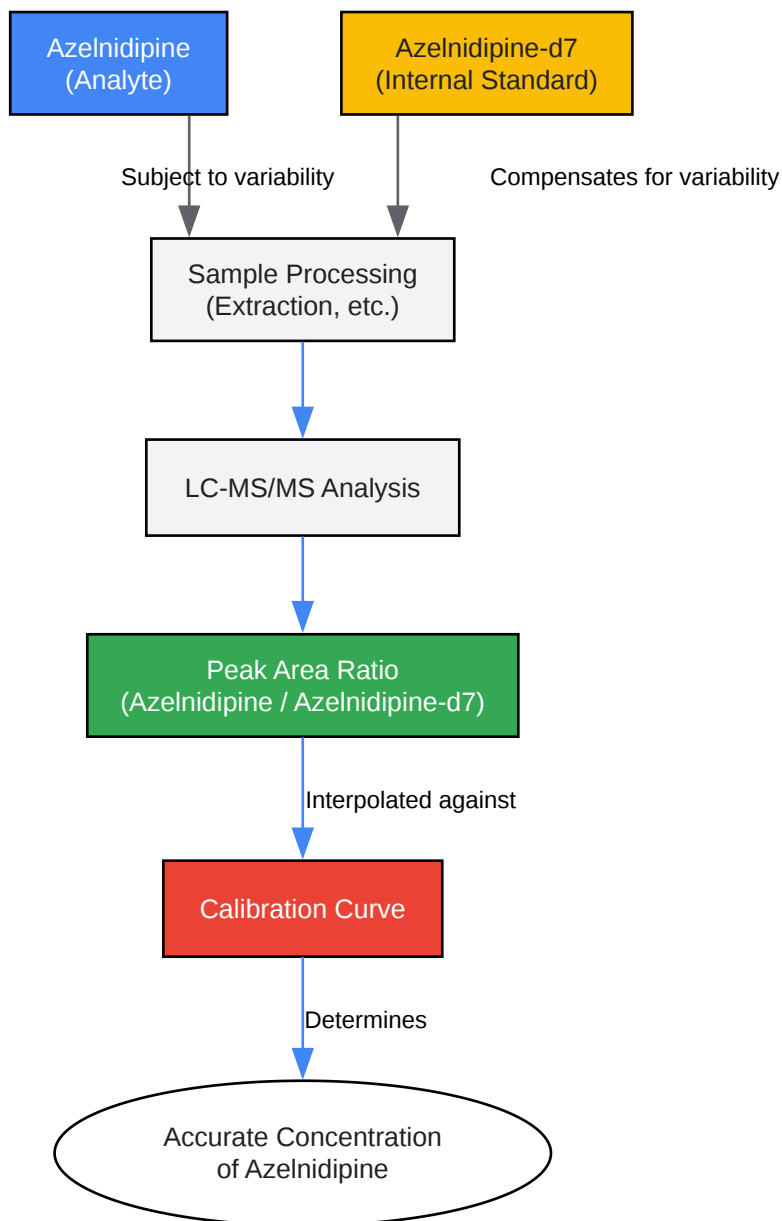
Parameter	Condition
Chromatography	
Column	C18 column (e.g., 50 x 3 mm, 5 μ m)[6]
Mobile Phase	A: 10 mM Ammonium formate in water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid[6]
Flow Rate	0.5 mL/min[6]
Injection Volume	5 - 20 μ L
Column Temperature	35 - 40 $^{\circ}$ C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Azelnidipine: m/z 583.3 \rightarrow 167.2 Azelnidipine-d7: m/z 590.3 \rightarrow 167.2 (projected)
Collision Energy	Optimized for each transition
Dwell Time	100 - 200 ms

Visualizations



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Bioanalytical Workflow for Azelnidipine



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Role of Internal Standard in Quantification

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